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DDR1-IN-1 (hydrate) -

DDR1-IN-1 (hydrate)

Catalog Number: EVT-10896915
CAS Number:
Molecular Formula: C30H33F3N4O4
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DDR1-IN-1 (hydrate) is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and migration. The discovery of DDR1-IN-1 arose from the need to target DDR1 due to its implications in diseases such as fibrosis and cancer. This compound exhibits high selectivity against DDR1 compared to other kinases, making it a valuable tool in research and potential therapeutic applications.

Source

The development of DDR1-IN-1 was detailed in studies published in scientific journals, notably through the use of kinase assays and structural biology techniques. The compound was identified following extensive screening of type II inhibitors against a panel of kinases, leading to its characterization as a selective DDR1 inhibitor with an IC50 value of approximately 105 nM for DDR1 and 413 nM for DDR2 .

Classification

DDR1-IN-1 belongs to the class of small molecule inhibitors specifically targeting receptor tyrosine kinases. It has been classified based on its mechanism of action as a type II kinase inhibitor, which binds to the inactive conformation of the kinase domain.

Synthesis Analysis

Methods

The synthesis of DDR1-IN-1 involves multi-step organic synthesis techniques, typically starting from commercially available precursors. The process includes various reactions such as coupling reactions, protection/deprotection steps, and purification methods like chromatography.

Technical Details

The synthetic pathway may include:

  • Formation of key intermediates: Utilizing reactions such as amide bond formation or alkylation.
  • Purification: Employing high-performance liquid chromatography (HPLC) to ensure the purity required for biological assays.
  • Characterization: Using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Molecular Structure Analysis

Structure

The molecular structure of DDR1-IN-1 reveals a complex arrangement that allows it to bind effectively to the DDR1 kinase domain. It is characterized by specific regions that interact with key residues within the binding pocket of DDR1.

Data

Crystallographic data has shown that DDR1-IN-1 binds in a 'DFG-out' conformation, stabilizing interactions through hydrogen bonds and hydrophobic contacts. The co-crystal structure determined at resolutions around 2.2 Å provides insights into how this inhibitor achieves selectivity over other kinases .

Chemical Reactions Analysis

Reactions

DDR1-IN-1 undergoes specific chemical interactions when binding to its target. These include:

  • Hydrogen bonding: Interactions with residues in the ATP-binding pocket.
  • Hydrophobic interactions: Contributing to the stability of the inhibitor-receptor complex.

Technical Details

The binding affinity is assessed using enzymatic assays that measure the inhibition of autophosphorylation in cellular models. The resistance conferred by mutations in the DDR1 kinase domain has been explored to understand the specificity and efficacy of DDR1-IN-1 .

Mechanism of Action

Process

DDR1-IN-1 inhibits DDR1 by preventing its autophosphorylation, which is crucial for its activation and downstream signaling pathways. By binding to the inactive form of DDR1, it disrupts normal receptor function.

Data

Studies have shown that at submicromolar concentrations, DDR1-IN-1 effectively blocks collagen-induced autophosphorylation in cell lines such as U2OS . This inhibition leads to altered cellular responses related to migration and invasion, which are critical in pathological conditions like cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Molecular Weight: Approximately 400 g/mol (exact value depends on hydration state).
  • Stability: Stability under various pH conditions needs assessment for practical applications.

Relevant analyses include thermal stability studies and solubility tests under physiological conditions to determine suitability for biological experiments.

Applications

Scientific Uses

DDR1-IN-1 serves multiple roles in scientific research:

  • Cancer Research: As an inhibitor, it helps delineate DDR1's role in tumor progression and metastasis.
  • Fibrosis Studies: It aids in understanding how inhibiting DDR1 can impact fibrotic processes in tissues.
  • Drug Development: Potentially serves as a lead compound for developing therapeutics targeting diseases associated with aberrant DDR signaling.
Molecular Mechanisms of DDR1 Inhibition by DDR1-IN-1

Structural Basis of Discoidin Domain Receptor 1 Kinase Domain Interaction with DDR1-IN-1

DDR1-IN-1 binds the kinase domain of discoidin domain receptor 1 in a distinctive inactive conformation characterized by the "DFG-Asp out, αC-Glu in" configuration [1] [8]. Co-crystal structures at 2.2 Å resolution reveal that DDR1-IN-1 stabilizes this DFG-out conformation through specific molecular interactions: The inhibitor's head motif forms dual hydrogen bonds with Met704 and Asp702 within the hinge region, while its linker amide moiety establishes hydrogen bonds with Glu672 on the αC-helix and Asp784 in the DFG motif [2] [6]. Notably, the hydrophobic tail occupies a deep pocket created by the flipped DFG motif, with the trifluoromethylphenyl moiety engaging in van der Waals interactions with hydrophobic residues in the allosteric site [1].

Table 1: Structural Interactions Between DDR1-IN-1 and Discoidin Domain Receptor 1 Kinase Domain

Interaction TypeResidues InvolvedFunctional Significance
Hydrogen BondingMet704, Asp702 (hinge)Anchors inhibitor to ATP-binding region
Hydrogen BondingGlu672 (αC-helix)Stabilizes inactive kinase conformation
Hydrogen BondingAsp784 (DFG motif)Maintains DFG-out conformation
Hydrophobic ContactsPhe785, Leu687, Met676Occupies allosteric pocket created by DFG flip
Steric ConstraintsGly707 (hinge)Basis for G707A resistance mutation

Unlike Abelson kinase, discoidin domain receptor 1 features a β-hairpin structure in the P-loop instead of a cage-like arrangement. This architectural distinction positions residues responsible for drug resistance in Abelson kinase (e.g., Thr315) outside the ATP-binding pocket in discoidin domain receptor 1, permitting unhindered DDR1-IN-1 binding [1] [8]. The Gly707 residue in the hinge region serves as a critical selectivity determinant, where substitution to alanine introduces steric clash with DDR1-IN-1's azaindole ring, conferring >20-fold resistance [2] [6]. This structural insight validates the specificity of DDR1-IN-1 for discoidin domain receptor 1 over kinases with bulkier residues at this position.

Selectivity Profiling Against Discoidin Domain Receptor 2 and Other Receptor Tyrosine Kinases

Comprehensive kinase profiling using the KinomeScan technology against 451 kinases demonstrated that DDR1-IN-1 exhibits exceptional selectivity for discoidin domain receptor 1, with a selectivity score (S(1) at 1μM) of 0.01 [2] [6]. Biochemical assays revealed DDR1-IN-1 inhibits discoidin domain receptor 1 with an half-maximal inhibitory concentration of 105 nM, while showing approximately 4-fold weaker activity against discoidin domain receptor 2 (half-maximal inhibitory concentration = 413 nM) [2] [5]. This differential potency stems from sequence variations within the kinase domains, particularly in the glycine-rich loop and hinge region where discoidin domain receptor 2 contains divergent residues that reduce binding affinity [8].

Table 2: Selectivity Profile of DDR1-IN-1 Across Kinases

Kinasehalf-maximal inhibitory concentration (nM)Binding Affinity (Kd)Fold Selectivity vs. DDR1
Discoidin domain receptor 11050.001 μM1
Discoidin domain receptor 24130.003 μM0.25
Abelson kinase>10000.033 μM<0.1
Platelet-derived growth factor receptor beta>10000.028 μM<0.1
Mast/stem cell growth factor receptor Kit>10000.045 μM<0.1

At 1 μM concentration, DDR1-IN-1 displayed significant binding only to discoidin domain receptor 1, discoidin domain receptor 2, Abelson kinase, platelet-derived growth factor receptor beta, and mast/stem cell growth factor receptor Kit. However, enzymatic validation confirmed that DDR1-IN-1 does not inhibit Abelson kinase, platelet-derived growth factor receptor beta, or mast/stem cell growth factor receptor Kit at concentrations below 10 μM, indicating the initial binding signals represented false positives [2] [6]. This exceptional selectivity profile distinguishes DDR1-IN-1 from multi-targeted discoidin domain receptor inhibitors like imatinib (half-maximal inhibitory concentration = 337 nM for discoidin domain receptor 1, 675 nM for discoidin domain receptor 2) and ponatinib (half-maximal inhibitory concentration = 9 nM for both discoidin domain receptors), which exhibit potent inhibition against numerous kinases [1] [10].

Allosteric Modulation vs. Adenosine Triphosphate-Competitive Inhibition Mechanisms

DDR1-IN-1 functions as a type II inhibitor that targets the inactive DFG-out conformation of discoidin domain receptor 1, distinguishing it mechanistically from type I inhibitors that bind the active kinase conformation [1] [7]. Type I inhibitors (e.g., dasatinib) interact with the adenosine triphosphate-binding site when the activation loop adopts an open "DFG-in" conformation, competing directly with adenosine triphosphate [7]. In contrast, DDR1-IN-1 exploits a unique allosteric pocket adjacent to the adenosine triphosphate-binding site that emerges when the DFG motif flips outward, with the phenylalanine side chain (Phe785) displacing to accommodate the inhibitor's hydrophobic tail [1] [8]. This mechanism provides several advantages:

  • Enhanced Specificity: The DFG-out conformation occurs transiently in kinases, making it a more selective target than the conserved adenosine triphosphate-binding site [7].
  • Unique Salt Bridge Stabilization: Discoidin domain receptor 1 forms an unusual salt bridge between the activation loop and αD helix in the inactive state, which DDR1-IN-1 stabilizes through interaction with Asp784 [1].
  • Disruption of Hydrophobic Spine: DDR1-IN-1 binding distorts the regulatory hydrophobic spine architecture (His764-Phe785-Met676-Leu687), locking the kinase in an inactive state incapable of catalysis [4] [7].

While DDR1-IN-1 partially competes with adenosine triphosphate through its hinge-binding head group, its primary mechanism involves allosteric prevention of kinase activation rather than direct adenosine triphosphate displacement. This contrasts with type III allosteric inhibitors that bind outside the adenosine triphosphate pocket without hinge interactions. The hybrid nature of DDR1-IN-1—combining adenosine triphosphate-competitive hinge binding with allosteric DFG-out stabilization—explains its superior selectivity over purely adenosine triphosphate-competitive inhibitors [1] [7] [8].

Impact on Collagen-Induced Autophosphorylation and Downstream Signaling

Collagen binding induces discoidin domain receptor 1 reorganization into distinct clusters through a two-stage process: initial formation of collagen-induced discoidin domain receptor 1 clusters within 5-10 minutes, followed by progressive compaction over 45-60 minutes into densely packed aggregates where autophosphorylation occurs [3]. This slow phosphorylation kinetics correlates with the time required for receptor cluster compaction. DDR1-IN-1 potently inhibits both basal and collagen-induced autophosphorylation in cellular contexts, with an half-maximal effective concentration of 86 nM against basal phosphorylation in U2OS cells [2] [5]. Intriguingly, DDR1-IN-1 demonstrates stronger suppression of autophosphorylation in unstimulated cells compared to collagen-stimulated conditions, suggesting collagen-induced clustering may partially overcome inhibitor binding [2] [3].

At the molecular level, DDR1-IN-1 disrupts discoidin domain receptor 1 signaling cascades by preventing phosphorylation of key tyrosine residues in the activation loop (Tyr792, Tyr796, Tyr797) and juxtamembrane domain (Tyr513) [3] [7]. This inhibition impairs recruitment of downstream effectors like ShcA, Src homology region 2 domain-containing phosphatase-2, and phosphatidylinositol 3-kinase regulatory subunit alpha [4] [7]. Consequently, DDR1-IN-1 treatment:

  • Attenuates Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Signaling: Discoidin domain receptor 1-mediated collagen sensing normally activates phosphatidylinositol 3-kinase signaling. DDR1-IN-1 blocks this pathway, explaining its synergistic anti-proliferative effects with phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors like GSK2126458 in colorectal cancer cells [2] [6].
  • Modulates Extracellular Matrix Remodeling: By inhibiting discoidin domain receptor 1 signaling, DDR1-IN-1 reduces matrix metalloproteinase expression and collagen remodeling activity, potentially disrupting tumor-stroma crosstalk [7] [9].
  • Induces Unconventional Cell Death: In malignant peripheral nerve sheath tumor cells, DDR1-IN-1 triggers autophagy and necroptosis through mechanisms involving receptor clustering disruption rather than classical apoptosis [9].

The inhibition efficacy varies across cell types due to differential dependence on discoidin domain receptor 1 signaling and compensatory pathways. Nevertheless, DDR1-IN-1 serves as a critical pharmacological probe for dissecting discoidin domain receptor 1-specific functions in collagen-mediated signal transduction [2] [6] [9].

Properties

Product Name

DDR1-IN-1 (hydrate)

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;hydrate

Molecular Formula

C30H33F3N4O4

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C30H31F3N4O3.H2O/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);1H2

InChI Key

QSSRNPHRICJNHF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.O

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